OX2R Functional Antagonism Selectivity: 48-Fold OX2R Bias vs. Suvorexant's Non-Selective Profile
In FLIPR-based Ca²⁺ mobilization assays performed on human OX1R and OX2R expressed in CHO-K1 cells, the target compound exhibited an OX1R IC₅₀ of 620 nM and an OX2R IC₅₀ of 13 nM, yielding an OX2R selectivity ratio of ~48-fold [1]. By contrast, suvorexant—the clinical dual orexin receptor antagonist—displays OX1R IC₅₀ of 0.55 nM and OX2R IC₅₀ of 0.35 nM in the same assay format, resulting in a selectivity ratio of only ~1.6 [2]. The target compound therefore provides substantially greater OX2R bias compared to the non-selective clinical benchmark, enabling OX2R-preferential pharmacology studies.
| Evidence Dimension | OX2R vs. OX1R functional selectivity ratio (FLIPR Ca²⁺ mobilization assay) |
|---|---|
| Target Compound Data | OX1R IC₅₀ = 620 nM; OX2R IC₅₀ = 13 nM; ratio = 47.7 (OX2R-biased) |
| Comparator Or Baseline | Suvorexant: OX1R IC₅₀ = 0.55 nM; OX2R IC₅₀ = 0.35 nM; ratio = 1.57 (non-selective) |
| Quantified Difference | Target compound shows ~30-fold greater OX2R bias (47.7 vs. 1.57 selectivity ratio) |
| Conditions | Human OX1R and OX2R expressed in CHO-K1 cells; inhibition of orexin A-induced intercellular Ca²⁺ mobilization measured by FLIPR |
Why This Matters
When OX2R-preferential pharmacology is required—e.g., for dissecting OX1R- vs. OX2R-mediated effects on arousal, reward, or addiction—suvorexant cannot provide the necessary bias, making the target compound a functionally distinct selection.
- [1] BindingDB. Entry BDBM50084395 – OX1R IC₅₀ = 620 nM, OX2R IC₅₀ = 13 nM (FLIPR, CHO-K1 cells). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50084395&monomerid=50084395. View Source
- [2] Hopkins CR. ACS Chemical Neuroscience Molecule Spotlight on Suvorexant. ACS Chem Neurosci. 2012; data citing OX1R IC₅₀ = 0.55 nM (FLIPR) and OX2R IC₅₀ = 0.35 nM (FLIPR). Available at: https://paperity.org/p/216629568/acs-chemical-neuroscience-molecule-spotlight-on-suvorexant. View Source
